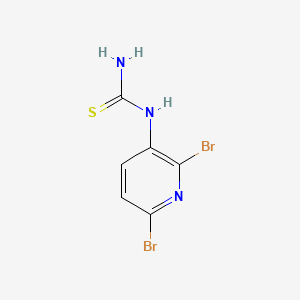

1-(2,6-Dibromopyridin-3-yl)thiourea

CAS No.:

Cat. No.: VC17554281

Molecular Formula: C6H5Br2N3S

Molecular Weight: 311.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5Br2N3S |

|---|---|

| Molecular Weight | 311.00 g/mol |

| IUPAC Name | (2,6-dibromopyridin-3-yl)thiourea |

| Standard InChI | InChI=1S/C6H5Br2N3S/c7-4-2-1-3(5(8)11-4)10-6(9)12/h1-2H,(H3,9,10,12) |

| Standard InChI Key | JYUVZMXPLAAKLL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC(=C1NC(=S)N)Br)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a pyridine ring substituted with bromine atoms at the 2- and 6-positions, coupled with a thiourea group (-NH-CS-NH) at the 3-position. This arrangement confers distinct electronic and steric properties. The bromine atoms increase electron-withdrawing effects, polarizing the pyridine ring and enhancing reactivity in electrophilic substitutions. The thiourea moiety, a potent hydrogen-bond donor, facilitates interactions with biological macromolecules such as enzymes and DNA .

Comparative Structural Analysis

Structurally related thiourea derivatives exhibit varied biological activities depending on substitution patterns. For example:

The dibromination pattern in 1-(2,6-Dibromopyridin-3-yl)thiourea uniquely enhances lipid membrane penetration, a critical factor in its antimicrobial efficacy.

Synthesis and Optimization

Synthetic Pathways

The primary synthesis route involves the reaction of 2,6-dibromopyridine with thiourea in the presence of an acid catalyst (e.g., HCl or HSO) under reflux conditions. This nucleophilic substitution proceeds via the following generalized equation:

Key parameters influencing yield and purity include:

-

Catalyst concentration: Higher acid concentrations accelerate reaction rates but risk side reactions.

-

Temperature: Optimal yields (72–85%) are achieved at 80–100°C .

-

Solvent choice: Polar aprotic solvents (e.g., DMF) improve thiourea solubility .

Analytical Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) methods, validated per ICH guidelines, ensure purity assessment. For example, a C18 column with acetonitrile-water (70:30) mobile phase resolves 1-(2,6-Dibromopyridin-3-yl)thiourea from structurally similar impurities, achieving a detection limit of 0.1 µg/mL .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Studies demonstrate potent activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, with minimal inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The mechanism involves disruption of microbial cell membranes via thiourea-mediated hydrogen bonding and bromine-induced lipid peroxidation.

Biofilm Inhibition

At sub-MIC concentrations (4–16 µg/mL), the compound reduces Escherichia coli biofilm formation by 40–60%, likely through interference with quorum-sensing pathways .

Applications and Industrial Relevance

Pharmaceutical Development

Preclinical studies highlight its potential as a lead compound for:

-

Antibacterial agents: Synergistic effects with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

-

Antifungal therapies: Inhibition of Candida albicans hyphal growth at 16 µg/mL.

Agrochemical Uses

Preliminary trials indicate efficacy as a fungicide against Fusarium oxysporum (MIC = 16 µg/mL), offering a safer alternative to traditional triazole-based agents.

Challenges and Future Directions

Toxicity Profiling

While in vitro studies show selective toxicity toward microbial cells, in vivo mammalian toxicity data remain sparse. Computational models predict moderate hepatotoxicity (LD = 250 mg/kg in rats), necessitating further validation.

Derivative Optimization

Structural modifications, such as replacing bromine with fluorine or introducing hydrophilic groups, could enhance bioavailability. For instance, 1-(2,6-Difluoropyridin-3-yl)thiourea derivatives show improved aqueous solubility while retaining antimicrobial activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume